molecular formula C10H11IO4 B116549 (Diacetoxyiodo)benzene CAS No. 3240-34-4

(Diacetoxyiodo)benzene

Cat. No. B116549
CAS RN: 3240-34-4
M. Wt: 322.1 g/mol
InChI Key: ZBIKORITPGTTGI-UHFFFAOYSA-N
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Description

(Diacetoxyiodo)benzene, also known as phenyliodine (III) diacetate (PIDA), is a hypervalent iodine reagent . It is used in conjunction with a catalytic amount of sodium azide in acetonitrile, enabling oxidative decarboxylation of 2-aryl carboxylic acid into the corresponding aldehydes, ketones, and nitriles .


Synthesis Analysis

This reagent was originally prepared by Conrad Willgerodt by reacting iodobenzene with a mixture of acetic acid and peracetic acid . More recent preparations direct from iodine, acetic acid, and benzene have been reported, using either sodium perborate or potassium peroxydisulfate as the oxidizing agent .


Molecular Structure Analysis

The molecular formula of (Diacetoxyiodo)benzene is C10H11IO4 . It adopts a T-shaped molecular geometry, with the phenyl group occupying one of the three equatorial positions of a trigonal bipyramid . The bond lengths around the iodine atom were 2.08 Å to the phenyl carbon atom and equal 2.156 Å bonds to the acetate oxygen atoms .


Chemical Reactions Analysis

(Diacetoxyiodo)benzene is widely used as an oxidizing agent in organic chemistry . It enables the formation of highly functionalized, valuable compounds . For example, it is used in the TEMPO oxidation of nerol to neral .


Physical And Chemical Properties Analysis

(Diacetoxyiodo)benzene is a white powder with a melting point of 163–165 °C . It reacts with water and is soluble in acetic acid, acetonitrile, and dichloromethane . Its molecular weight is 322.10 g/mol .

Scientific Research Applications

1. Oxidation of Phenols

(Pelter & Elgendy, 1988) found that (diacetoxyiodo)benzene oxidizes quinols and monohydric phenols to produce quinones and p-quinone ketals, respectively, in good yields.

2. Oxidation of Alcohols

Yusubov et al. (2006) reported that (diacetoxyiodo)benzene selectively oxidizes primary and secondary alcohols to carbonyl compounds in the presence of RuCl3, offering an efficient method for alcohol oxidation(Yusubov et al., 2006).

3. Synthesis of Azobenzenes

In the study by Ma et al. (2012), (diacetoxyiodo)benzene was used both stoichiometrically and catalytically in the synthesis of azobenzenes under mild conditions, demonstrating wide functional group compatibility(Ma et al., 2012).

4. Intramolecular Oxidative Bromocyclization

Fan et al. (2007) utilized (diacetoxyiodo)benzene for the intramolecular oxidative bromocyclization of homoallylic sulfonamides, yielding bromo-pyrrolidines under mild, metal-free conditions(Fan et al., 2007).

5. Preparation of Biscoumarin Derivatives

Waghmare & Pandit (2015) reported the use of (diacetoxyiodo)benzene as a catalyst for the synthesis of biscoumarin derivatives in water, showcasing its role in environmentally benign reactions(Waghmare & Pandit, 2015).

6. Chemoselective Oxidation

Lin et al. (2018) developed a method using (diacetoxyiodo)benzene for the chemoselective oxidation of para-methoxybenzylic C-H bonds, offering a pathway to aryl carbonyl compounds(Lin et al., 2018).

Future Directions

The use of (Diacetoxyiodo)benzene as an oxidizing agent in organic chemistry is expected to find wide applications in organic synthesis and process chemistry . It is anticipated that its use will continue to grow due to its ability to form highly functionalized, valuable compounds .

properties

IUPAC Name

[acetyloxy(phenyl)-λ3-iodanyl] acetate
Source PubChem
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InChI

InChI=1S/C10H11IO4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIKORITPGTTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OI(C1=CC=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO4
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DSSTOX Substance ID

DTXSID0062929
Record name Iodobenzene diacetate
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Molecular Weight

322.10 g/mol
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Physical Description

White or pale yellow powder; [Alfa Aesar MSDS]
Record name Iodobenzene diacetate
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Product Name

(Diacetoxyiodo)benzene

CAS RN

3240-34-4
Record name Iodobenzene diacetate
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Record name Phenyliodosodiacetate
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Record name Iodine, bis(acetato-.kappa.O)phenyl-
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Record name Bis(acetato-O)phenyliodine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Diacetoxyiodo)benzene
Reactant of Route 2
(Diacetoxyiodo)benzene
Reactant of Route 3
(Diacetoxyiodo)benzene
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(Diacetoxyiodo)benzene
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(Diacetoxyiodo)benzene
Reactant of Route 6
(Diacetoxyiodo)benzene

Citations

For This Compound
4,090
Citations
A Pelter, S Elgendy - Tetrahedron letters, 1988 - Elsevier
(Diacetoxyiodo)benzene oxidises quinols and extended quinols to the corresponding quinones smoothly and in high yield. Excess of the reagent in methanol with monohydric phenols …
Number of citations: 228 www.sciencedirect.com
GQ Liu, YM Li - The Journal of Organic Chemistry, 2014 - ACS Publications
A metal-free method for intramolecular halocyclization of unfunctionalized olefins was detailed. (Diacetoxyiodo)benzene (PIDA) was very effective for haloamidation, haloetherification, …
Number of citations: 93 pubs.acs.org
B Podolesov - The Journal of Organic Chemistry, 1984 - ACS Publications
CZ XH ratio of 1: 4, oxidative decomposition was almost quantitative, and only the carboxylic acids were obtained. Similar oxidations of substituted¡ 8-diketones yielded a mixture of the …
Number of citations: 31 pubs.acs.org
XZ Shu, XF Xia, YF Yang, KG Ji, XY Liu… - The Journal of Organic …, 2009 - ACS Publications
A PhI(OAc) 2 mediated selective functionalization of sp 3 C−H bonds adjacent to a nitrogen atom has been reported. When piperidine derivates were used, direct diacetoxylation of α …
Number of citations: 225 pubs.acs.org
J Yan, J Wu, H Jin - Journal of organometallic chemistry, 2007 - Elsevier
An efficient synthesis of diynes using (diacetoxyiodo)benzene - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF …
Number of citations: 57 www.sciencedirect.com
F Mizukami, M Ando, T Tanaka… - Bulletin of the Chemical …, 1978 - journal.csj.jp
The methyl groups of p-substituted acetophenones and the methylene groups of β-diketones were acetoxylated with (diacetoxyiodo)benzene. When the substrates were p-…
Number of citations: 85 www.journal.csj.jp
N Döben, H Yan, M Kischkewitz, J Mao… - Organic letters, 2018 - ACS Publications
Multicomponent reactions of diazo compounds have attracted much attention in recent years. Such transformations are generally conducted by applying transition metal catalysis and …
Number of citations: 24 pubs.acs.org
MS Yusubov, KW Chi, JY Park, R Karimov… - Tetrahedron letters, 2006 - Elsevier
(Diacetoxyiodo)benzene (DIB) selectively oxidizes primary and secondary alcohols to the respective carbonyl compounds in the presence of RuCl 3 (0.8–1.0mol%) at room temperature …
Number of citations: 69 www.sciencedirect.com
V Kumar, M Kumar, S Kumar - Mini-Reviews in Organic …, 2019 - ingentaconnect.com
Hypervalent iodine(III) reagents are well known for the mild and highly selective oxidative chemical transformations, specifically in synthesis of a variety of heterocycles, in a facile and …
Number of citations: 6 www.ingentaconnect.com
DC Braddock, G Cansell, SA Hermitage - Synlett, 2004 - thieme-connect.com
A mild and versatile procedure for the bromination of olefins and activated arenes by in situ generation of ‘Br+’using (diacetoxyiodo) benzene and lithium bromide is presented. The …
Number of citations: 82 www.thieme-connect.com

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